molecular formula C11H14O B1377034 3-Benzylcyclobutanol CAS No. 197718-49-3

3-Benzylcyclobutanol

Cat. No.: B1377034
CAS No.: 197718-49-3
M. Wt: 162.23 g/mol
InChI Key: BWMAGQUALUZHSB-UHFFFAOYSA-N
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Description

3-Benzylcyclobutanol is an organic compound with the molecular formula C11H14O It belongs to the class of cyclobutanols, which are characterized by a cyclobutane ring bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylcyclobutanol can be synthesized through several methods. One common approach involves the reduction of 3-benzylcyclobutanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-benzylcyclobutanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylcyclobutanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-benzylcyclobutanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form 3-benzylcyclobutane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.

Major Products Formed:

    Oxidation: 3-Benzylcyclobutanone.

    Reduction: 3-Benzylcyclobutane.

    Substitution: Various substituted cyclobutanes depending on the reagent used.

Scientific Research Applications

3-Benzylcyclobutanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing compounds with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-benzylcyclobutanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

    Cyclobutanol: Lacks the benzyl group, resulting in different reactivity and applications.

    3-Benzylcyclobutanone: The oxidized form of 3-benzylcyclobutanol, used in similar synthetic applications.

    Benzyl alcohol: Contains a benzyl group but lacks the cyclobutane ring, leading to different chemical properties.

Uniqueness: this compound is unique due to the presence of both a cyclobutane ring and a benzyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-benzylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMAGQUALUZHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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